molecular formula C24H18ClN3O3 B4162173 ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate

ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate

Cat. No. B4162173
M. Wt: 431.9 g/mol
InChI Key: FRVYQLNHIQANBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate, also known as CQ1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline-based compounds and has been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate is not fully understood, but studies have suggested that it may act through multiple pathways. One of the proposed mechanisms of action is through the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth in vivo. ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate has also been shown to reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease. In addition, ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to exhibit anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate in lab experiments is its potent anti-cancer activity. ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. Another advantage of using ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate is its neuroprotective effects, which make it a potential candidate for the treatment of Alzheimer's disease.
However, there are also some limitations to using ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the study of ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate. One direction is to further elucidate its mechanism of action and identify the specific pathways that it targets. Another direction is to explore its potential applications in other disease areas, such as autoimmune diseases and infectious diseases. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate as a potential therapeutic agent. Finally, there is a need for the development of novel formulations and delivery systems to improve the solubility and bioavailability of ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate.

Scientific Research Applications

Ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate has been widely used in scientific research due to its potential applications in various fields. One of the most promising applications of ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate is in the field of cancer research. Studies have shown that ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
In addition to its anti-cancer activity, ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate exhibits neuroprotective effects and can reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.

properties

IUPAC Name

ethyl 4-[(6-chloro-2-pyridin-4-ylquinoline-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c1-2-31-24(30)16-3-6-18(7-4-16)27-23(29)20-14-22(15-9-11-26-12-10-15)28-21-8-5-17(25)13-19(20)21/h3-14H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVYQLNHIQANBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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